molecular formula C10H19N B11999190 n,n-Di(propan-2-yl)but-2-yn-1-amine CAS No. 6323-68-8

n,n-Di(propan-2-yl)but-2-yn-1-amine

Cat. No.: B11999190
CAS No.: 6323-68-8
M. Wt: 153.26 g/mol
InChI Key: NAQQUBQRPDVKSR-UHFFFAOYSA-N
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Description

N,N-Di(propan-2-yl)but-2-yn-1-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily due to its propargylamine functional group. This moiety is a key structural feature in several clinically active neuroprotective agents and is extensively investigated for its role in inhibiting monoamine oxidase (MAO) enzymes . MAO inhibitors are crucial in regulating neurotransmitter levels in the brain and have established therapeutic value. The compound serves as a valuable building block for the design and synthesis of multi-target directed ligands (MTDLs) aimed at complex neurological disorders . Researchers utilize this scaffold to develop novel compounds that potentially interact with multiple neurological targets simultaneously, such as acetylcholinesterase and the NMDA receptor, alongside MAO . The diisopropylamine substituent in its structure can influence the compound's lipophilicity and steric profile, which are critical parameters for optimizing blood-brain barrier penetration and target affinity in drug discovery projects . Its primary research applications lie in the development of potential therapeutic agents for neurodegenerative conditions and as a chemical probe for studying enzymatic mechanisms in the central nervous system.

Properties

CAS No.

6323-68-8

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N,N-di(propan-2-yl)but-2-yn-1-amine

InChI

InChI=1S/C10H19N/c1-6-7-8-11(9(2)3)10(4)5/h9-10H,8H2,1-5H3

InChI Key

NAQQUBQRPDVKSR-UHFFFAOYSA-N

Canonical SMILES

CC#CCN(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Steric Hindrance Mitigation

The bulky isopropyl groups impede nucleophilic attack, often requiring excess reagents or higher temperatures. Recent work has employed microwave irradiation to accelerate reactions, reducing time to 4 hours with a 72% yield.

Green Chemistry Approaches

Solvent-free conditions using ball milling have been explored, though yields remain suboptimal (50–55%) .

Chemical Reactions Analysis

Types of Reactions

n,n-Di(propan-2-yl)but-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted amines.

Scientific Research Applications

n,n-Di(propan-2-yl)but-2-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of n,n-Di(propan-2-yl)but-2-yn-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The compound’s alkyne group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The isopropyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    n,n-Di(propan-2-yl)but-2-yn-1-amine: Characterized by the presence of isopropyl groups and an alkyne moiety.

    n,n-Di(propan-2-yl)but-2-en-1-amine: Similar structure but with a double bond instead of a triple bond.

    n,n-Di(propan-2-yl)butan-1-amine: Similar structure but with a single bond instead of a triple bond.

Uniqueness

This compound is unique due to its alkyne group, which imparts distinct reactivity compared to its alkene and alkane analogs. The presence of the triple bond allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis.

Q & A

Q. What are the established synthetic routes for N,N-Di(propan-2-yl)but-2-yn-1-amine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via alkylation of a primary amine precursor (but-2-yn-1-amine) with isopropyl halides or alcohols. Key parameters include:
  • Catalysts : Palladium-based catalysts (e.g., Pd/NiO) for reductive amination under hydrogen atmospheres (25°C, 10 hours) .

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene improve reaction efficiency .

  • Temperature : Controlled heating (60–80°C) minimizes side reactions like alkyne polymerization .
    Yield optimization requires purification via column chromatography or distillation.

    • Data Table :
ParameterOptimal Range
Reaction Temperature25–80°C
Catalyst Loading1.1–5 wt%
SolventDMF, Toluene

Q. How is the molecular structure of This compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz, CDCl3_3) reveals peaks for the alkyne proton (δ ~2.5 ppm) and isopropyl methyl groups (δ ~1.2 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming bond angles and spatial arrangement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 152.18 (C10_{10}H19_{19}N+^+) .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the electronic properties and receptor binding affinities of This compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess reactivity. The alkyne group’s electron-deficient nature enhances electrophilic interactions .

  • Molecular Docking : Simulates binding to neurotransmitter receptors (e.g., MAO enzymes) using PyMOL or AutoDock. The isopropyl groups influence steric hindrance and hydrophobic interactions .

  • MD Simulations : Models solvation effects in biological membranes (e.g., lipid bilayers) to predict pharmacokinetics .

    • Data Table :
Computational ToolApplication
Gaussian 16DFT for electronic properties
AutoDock VinaReceptor-ligand docking
GROMACSMolecular dynamics

Q. How do solvent polarity and temperature influence the regioselectivity of nucleophilic additions to the alkyne group in This compound?

  • Methodological Answer :
  • Polar Solvents (e.g., water, DMSO): Stabilize transition states for anti-Markovnikov additions via hydrogen bonding.
  • Nonpolar Solvents (e.g., hexane): Favor Markovnikov additions due to reduced solvation of intermediates .
  • Temperature Effects : Lower temperatures (<0°C) slow reaction kinetics, improving selectivity for terminal alkyne functionalization .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported reaction yields for This compound synthesis across studies?

  • Critical Analysis :
  • Catalyst Variability : Pd/NiO (95% yield ) vs. traditional alkylation (60–70% yield ) suggests catalyst choice is critical.
  • Purification Methods : Column chromatography vs. distillation impacts purity and reported yields.
  • Recommendation : Standardize protocols using Pd/NiO under hydrogen atmospheres for reproducibility .

Key Physical-Chemical Properties

PropertyValueSource
Molecular FormulaC10_{10}H19_{19}N
Molecular Weight153.26 g/mol
IUPAC InChIKeyILBIXZPOMJFOJP-UHFFFAOYSA-N
CAS Registry Number7223-38-3

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